Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate
Description
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.
Properties
IUPAC Name |
propan-2-yl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8(2)20-11(19)7-18-10-6-4-3-5-9(10)17-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALWVZXSWUZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with trifluoroacetic acid in a methanol-water mixture at 50°C for 2 hours.
Esterification: The benzimidazole derivative is then esterified with methylethyl acetate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzimidazole: Shares the trifluoromethyl group but lacks the ester functionality.
2,2’-Bis(trifluoromethyl)benzimidazole: Contains two trifluoromethyl groups, offering different chemical properties.
Uniqueness
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is unique due to its combination of the benzimidazole core, trifluoromethyl group, and ester functionality. This combination enhances its stability, bioavailability, and versatility in various applications compared to similar compounds .
Biological Activity
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The compound features a benzimidazole core substituted with a trifluoromethyl group and an ester functionality, which enhances its stability and bioavailability. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10F3N3O2, with a molecular weight of approximately 287.22 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. It may inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDK4 and CDK6) .
- Antiviral and Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antiviral and antimicrobial activities. It has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted by Ochal et al. demonstrated that derivatives of benzimidazole, including those with trifluoromethyl substitutions, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the enhanced potency of these compounds against resistant strains like MRSA .
- Cancer Research : Research focusing on the inhibition of CDK enzymes revealed that this compound could effectively disrupt cancer cell cycles in vitro. This suggests potential applications in cancer therapeutics by targeting specific molecular pathways involved in tumor growth .
Q & A
Q. What are the primary synthetic routes for Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, forming the benzimidazole core. Ligands such as TMEDA are critical for stabilizing the Cu(I) catalyst and improving reaction efficiency . A second route may involve Hantzsch-type reactions, where α-halocarbonyl compounds react with thioureas to assemble the heterocyclic framework. Key parameters include maintaining anhydrous conditions, temperatures between 60–100°C, and pH control (neutral to mildly basic) to prevent side reactions. Yields are optimized via iterative adjustments of catalyst loading (5–10 mol%) and solvent selection (e.g., THF or DMF) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to confirm the trifluoromethyl group and ester linkages, with characteristic shifts for CF₃ (~-60 to -70 ppm in ¹⁹F NMR) and ester carbonyls (~165–175 ppm in ¹³C NMR). Mass spectrometry (MS) provides molecular ion confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The CF₃ group enhances electrophilicity at adjacent positions (e.g., C-2 of benzimidazole), facilitating nucleophilic attacks. For example, in ester hydrolysis, the electron-deficient benzimidazole ring accelerates base-catalyzed cleavage of the acetate moiety. Kinetic studies using DFT calculations or Hammett plots can quantify this effect. Comparative experiments with non-fluorinated analogs show reduced reaction rates, confirming the CF₃ group’s role .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform dose-response curves with controlled DMSO concentrations (<1% v/v).
- Validate target engagement via molecular docking or CRISPR-Cas9 knockouts.
Cross-referencing with structurally similar compounds (e.g., Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate) can isolate structure-activity relationships .
Q. How does ligand choice in Cu-catalyzed synthesis impact yield and regioselectivity?
- Methodological Answer : Ligands like TMEDA or bipyridine modulate Cu(I) redox activity and substrate coordination. For example, TMEDA increases yields (from 45% to 72%) by stabilizing the Cu(I) intermediate and preventing oxidation. Regioselectivity in benzimidazole formation is controlled by steric effects: bulky ligands favor substitution at less hindered positions. Screening ligand libraries via high-throughput experimentation (HTE) identifies optimal pairs for specific substrates .
Q. What are the challenges in synthesizing hydrochloride salts of this compound, and how are they addressed?
- Methodological Answer : Hydrochloride salt formation improves solubility but risks ester hydrolysis under acidic conditions. To mitigate this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
